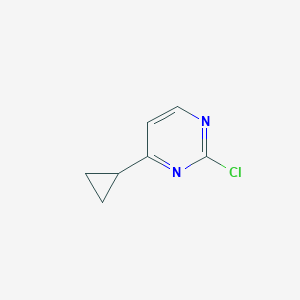

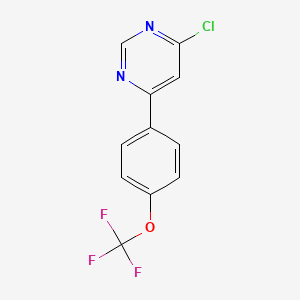

4-Chloro-6-(pyridin-3-yl)pyrimidine

概要

説明

“4-Chloro-6-(pyridin-3-yl)pyrimidine” is a chemical compound that is used as an intermediate in the synthesis of various pharmaceutical drugs . It is a white to off-white powder .

Synthesis Analysis

The synthesis of “4-Chloro-6-(pyridin-3-yl)pyrimidine” involves several steps. One method involves the use of organolithium reagents and nucleophilic attack on pyrimidines . Another method involves the synthesis of tyrosine kinase inhibitors . The synthesis process is complex and requires precise control over the reaction conditions .

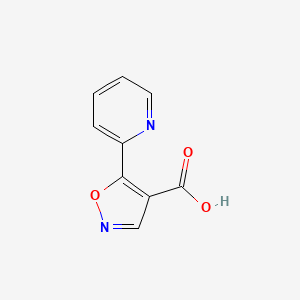

Molecular Structure Analysis

The molecular structure of “4-Chloro-6-(pyridin-3-yl)pyrimidine” is based on a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The pyrimidine ring is substituted at the 4-position with a pyridin-3-yl group and at the 6-position with a chlorine atom .

Chemical Reactions Analysis

“4-Chloro-6-(pyridin-3-yl)pyrimidine” undergoes various chemical reactions. For instance, it can undergo nucleophilic aromatic substitution (SNAr) reactions due to the electron-deficient character of the pyrimidine ring . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

Physical And Chemical Properties Analysis

“4-Chloro-6-(pyridin-3-yl)pyrimidine” is a white to off-white powder . It has a melting point of 183-184°C and a predicted boiling point of 289.2±50.0 °C. Its predicted density is 1.61±0.1 g/cm3 .

科学的研究の応用

Anti-Tubercular Agents

“4-Chloro-6-(pyridin-3-yl)pyrimidine” has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Anti-Inflammatory Agents

Pyrimidines, including “4-Chloro-6-(pyridin-3-yl)pyrimidine”, display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Blood Glucose Regulation

Compounds related to “4-Chloro-6-(pyridin-3-yl)pyrimidine” have been found to reduce blood glucose, suggesting potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

作用機序

Target of Action

It is known to be used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

It is known that in the suzuki–miyaura cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond .

Pharmacokinetics

It is known that the compound is stable and can be stored at room temperature .

Result of Action

It is known that pyrimidinamine derivatives, which are structurally similar to 4-chloro-6-(pyridin-3-yl)pyrimidine, have excellent biological activity .

Safety and Hazards

将来の方向性

“4-Chloro-6-(pyridin-3-yl)pyrimidine” and its derivatives have shown potential in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Therefore, future research may focus on exploring its therapeutic potential and developing more effective synthesis methods.

特性

IUPAC Name |

4-chloro-6-pyridin-3-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3/c10-9-4-8(12-6-13-9)7-2-1-3-11-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQUMHBEXDOVIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(pyridin-3-yl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B3174608.png)

![3-[(Tert-butoxycarbonyl)amino]-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B3174649.png)

![1-[(Dimethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B3174656.png)

![3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine](/img/structure/B3174659.png)

![3-[(4-Fluoro-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B3174661.png)

![3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine](/img/structure/B3174666.png)

![2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3174679.png)